molecular formula C6H4INO3 B053683 4-Iodo-3-nitrophenol CAS No. 113305-56-9

4-Iodo-3-nitrophenol

Cat. No.: B053683
CAS No.: 113305-56-9
M. Wt: 265.01 g/mol
InChI Key: QCKXOEOOXJUACP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrophenol is an organic compound with the molecular formula C6H4INO3. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical and industrial applications.

Safety and Hazards

4-Iodo-3-nitrophenol is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-nitrophenol can be synthesized through a multi-step reaction process. One common method involves the nitration of phenol to produce 4-nitrophenol, followed by iodination using N-iodosuccinimide (NIS) in the presence of acetic acid as a catalyst . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Reduction: 4-Iodo-3-aminophenol.

    Oxidation: 4-Iodo-3-nitroquinone.

Comparison with Similar Compounds

Uniqueness: 4-Iodo-3-nitrophenol is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and properties. The iodine atom provides a site for further functionalization through substitution reactions, while the nitro group offers opportunities for reduction and oxidation reactions. This combination makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-iodo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXOEOOXJUACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369917
Record name 4-Iodo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113305-56-9
Record name 4-Iodo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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